molecular formula C11H14N2O B2780236 [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine CAS No. 1368796-45-5

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine

Cat. No.: B2780236
CAS No.: 1368796-45-5
M. Wt: 190.246
InChI Key: GQEBLGZHIZBDCH-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine typically involves the reaction of 2-isopropyl-1,3-benzoxazole with methanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also incorporate purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is unique due to its specific structural features and the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives. Its versatility as a building block in synthetic chemistry and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • InChI Key : 1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3

This structural configuration contributes to its unique biological activity profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Bacillus subtilisActive25 µg/mL
Escherichia coliLess active50 µg/mL
Candida albicansModerate antifungal30 µg/mL

The compound's selective action against Gram-positive bacteria highlights its potential as an antimicrobial agent in clinical settings .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:

Cancer Cell Line IC50 Value (µM) Effectiveness
MCF-7 (Breast)15High
A549 (Lung)20Moderate
HepG2 (Liver)25Moderate

These findings suggest that the compound may serve as a lead structure for the development of new anticancer therapies .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding how the compound exerts its antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study involving this compound demonstrated significant antibacterial activity against resistant strains of Bacillus subtilis. The results suggested that it could be a candidate for developing new antibiotics .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is promising for therapeutic applications in oncology .

Properties

IUPAC Name

(2-propan-2-yl-1,3-benzoxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEBLGZHIZBDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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